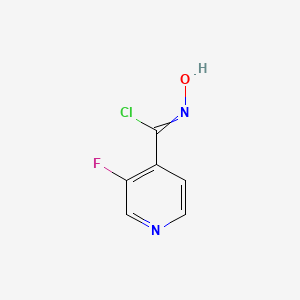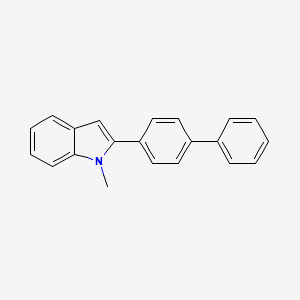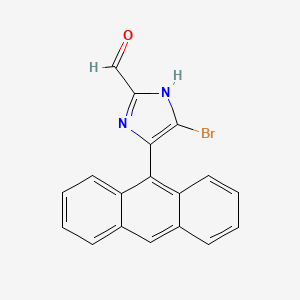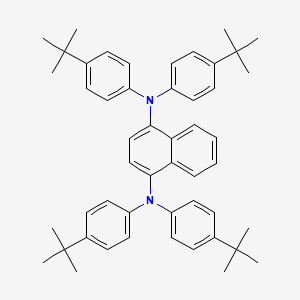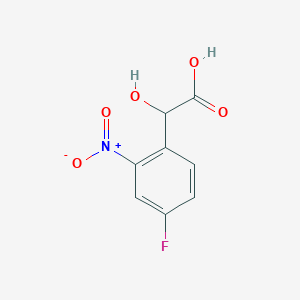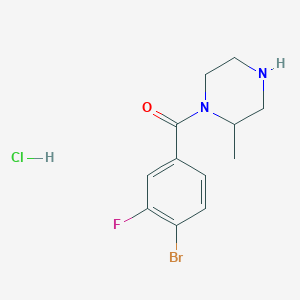
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring attached to a piperazine moiety, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.
科学研究应用
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2-Bromo-3-fluorophenyl)(4-methyl-1-piperidinyl)methanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H15BrClFN2O |
|---|---|
分子量 |
337.61 g/mol |
IUPAC 名称 |
(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H |
InChI 键 |
KJGUOAVBWKXYBL-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)
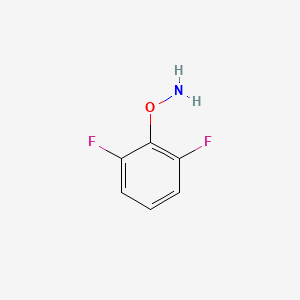
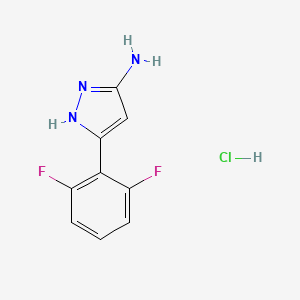
![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)

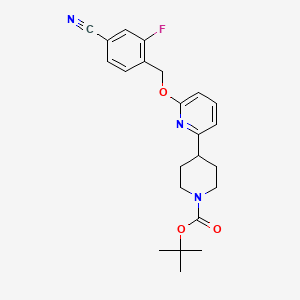
![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
